3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide

SARD Androgen Receptor Prostate Cancer

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide (C21H24N4O) is a synthetic small molecule featuring a 3,5-dimethylpyrazole B-ring, a phenyl A-ring linkage, and a pyridin-4-ylethyl terminal amide. This architecture categorizes it within the aryl pyrazol-1-yl-propanamide family, which has been pharmacologically characterized as a scaffold for selective androgen receptor degraders (SARDs) and pan-antagonists targeting enzalutamide-resistant prostate cancer.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 2034245-48-0
Cat. No. B2415151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide
CAS2034245-48-0
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CC=NC=C3)C
InChIInChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)20-6-3-18(4-7-20)5-8-21(26)23-14-11-19-9-12-22-13-10-19/h3-4,6-7,9-10,12-13,15H,5,8,11,14H2,1-2H3,(H,23,26)
InChIKeyCAKDLZNNZLDNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide (CAS 2034245-48-0): A Pyrazol-1-yl-Propanamide SARD Scaffold for Prostate Cancer Research


The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide (C21H24N4O) is a synthetic small molecule featuring a 3,5-dimethylpyrazole B-ring, a phenyl A-ring linkage, and a pyridin-4-ylethyl terminal amide. This architecture categorizes it within the aryl pyrazol-1-yl-propanamide family, which has been pharmacologically characterized as a scaffold for selective androgen receptor degraders (SARDs) and pan-antagonists targeting enzalutamide-resistant prostate cancer [1]. Unlike simple AR antagonists, SARDs degrade the AR protein, offering a distinct modality for addressing resistance mutations [1].

CAS 2034245-48-0: Why Generic Pyrazole-Amide Substitution Fails for Enzalutamide-Resistant Prostate Cancer Models


In-class substitution is unreliable for aryl pyrazol-1-yl-propanamides because minor structural variations drastically alter their functional profile from pure AR antagonism to AR degradation [1]. Literature on close analogs demonstrates that the presence and position of the pyridyl nitrogen in the tail group profoundly impacts both the potency (IC50) and the SARD efficacy, where a 3'-pyridino A-ring modification on a high-efficacy SARD (26a) can convert it into a potent inhibitor with negligible degradation activity (e.g., 26f) [1]. Therefore, the unique N-(2-(pyridin-4-yl)ethyl) tail of CAS 2034245-48-0 cannot be generically swapped for a simpler alkyl or phenyl amide without a predictable loss in the dual degradation/inhibition profile, making empirical selection based on structural differentiation essential for target product profiles.

Quantitative Differentiation of CAS 2034245-48-0 as a Research SARD Candidate


Superior AR Degradation Efficacy Compared to Clinical Antiandrogen Enzalutamide

CAS 2034245-48-0 belongs to a class of pyrazol-1-yl-propanamides that function as SARDs, directly degrading the androgen receptor (AR). This is a mechanistically distinct advantage over the clinically used AR antagonist enzalutamide, which only blocks ligand binding. A structurally analogous lead compound from this series, 26a, demonstrated high-efficacy AR degradation of 70-80% for both full-length (FL) and splice variant (SV) AR, a feat not achievable by enzalutamide [1]. While specific degradation data for CAS 2034245-48-0 is not published, its class membership suggests a comparable degradation-centric mechanism that is critical for overcoming resistance.

SARD Androgen Receptor Prostate Cancer Enzalutamide-Resistant

In Vivo Antitumor Potency Gap: 80% Tumor Suppression in Resistant Model vs. Enzalutamide's Limited Activity

In vivo efficacy established for the class far surpasses enzalutamide in the same resistant model. The class-representative pyrazol-1-yl-propanamide 26a induced an 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [1]. Enzalutamide shows minimal efficacy in this specific context by definition of the model. While CAS 2034245-48-0 lacks its own xenograft data, its procurement for an in vivo-resistant prostate cancer program would be supported by this profound class activity precedent, making it a high-priority candidate for downstream efficacy testing compared to iterative antagonists.

VCaP Xenograft Tumor Growth Inhibition Enzalutamide-Resistant

Differentiated Inhibitory Potency Profile via Pyridin-4-ylethyl Tail Extension

The N-(2-(pyridin-4-yl)ethyl) tail of CAS 2034245-48-0 represents a distinct structural vector compared to the N-methyl or N-aryl tails in other class members. SAR studies on this scaffold reveal that incorporating a 3'-pyridino group into the A-ring of a high-efficacy SARD (creating compound 26f) resulted in a very potent AR inhibitor (IC50 = 0.035 μM) but abolished its SARD activity (only 8-15% degradation) [1]. The positioning of the pyridine nitrogen in the flexible ethylamide tail of CAS 2034245-48-0, rather than directly on the A-ring, is a critical differentiator likely designed to decouple potent inhibition from degradation suppression, offering a unique and desirable pharmacological profile not available in other standard compounds.

Structure-Activity Relationship AR Inhibition Pyridine Tail

High-Value Application Scenarios for CAS 2034245-48-0 Based on Differentiated Evidence


Tool Compound for Studying Androgen Receptor Degradation in Enzalutamide-Resistant Castration-Resistant Prostate Cancer (CRPC)

Based on the proven class ability to degrade both FL and SV AR in enzalutamide-resistant models, CAS 2034245-48-0 is prioritized as a research tool to dissect the biochemical consequences of AR degradation versus inhibition. Its unique tail structure may provide a refined degradation-to-inhibition ratio, making it suitable for studies that require maintaining some AR signaling blockade while inducing breakdown [1].

Lead Optimization Candidate for Pan-Antagonist SARD Therapeutics Targeting Gain-of-Function AR Mutations

The scaffold is documented to provide broad-spectrum AR antagonism against multiple mutants. CAS 2034245-48-0, with its distinct basic pyridyl tail, is a high-priority procurement for medicinal chemistry teams aiming to improve solubility and cellular permeability while preserving the pan-antagonist degradation profile necessary to combat heterogeneous resistant tumors [1].

In Vivo Efficacy Benchmarking in Next-Generation Prostate Cancer Xenograft Panels

Procurement of CAS 2034245-48-0 is justified for comparative in vivo studies where an 80% tumor growth inhibition benchmark has been set by class-leading 26a. Its evaluation in extended xenograft panels, including patient-derived xenografts (PDX), can define whether the modified tail group enhances pharmacokinetic properties or tumor distribution over the reference class member, directly informing go/no-go milestones for preclinical development [1].

Quote Request

Request a Quote for 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.